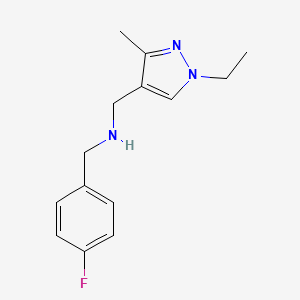

![molecular formula C11H11F3N2O5S B2659684 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine CAS No. 22230-14-4](/img/structure/B2659684.png)

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is a chemical compound with the empirical formula C11H11F3N2O3 . It is a unique chemical that has gained attention in scientific research for its potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(C=C1N+=O)=C(C=C1)N2CCOCC2 . The InChI key is INQHSXGCAZQBBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.21 . It is a solid at room temperature .Scientific Research Applications

Antibiotic Activity Modulation

4-(Phenylsulfonyl) morpholine, a compound related to the class of sulfonamides, demonstrates antimicrobial properties. It has been studied for its modulating activity against standard and multi-resistant strains of bacteria and fungi. Particularly, its combination with amikacin showed a significant reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, indicating its potential to enhance antibiotic efficacy against resistant strains (Oliveira et al., 2015).

Chemical Synthesis and Oxidation

A new type of sulfoxide, closely related to 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine, was designed and showed significant promotion in the Swern oxidation of primary and secondary alcohols under mild conditions. This sulfoxide, combined with bis(trichloromethyl)carbonate, allows for the efficient production of aldehydes or ketones, showcasing the compound's role in facilitating chemical transformations (Ye et al., 2016).

Antimicrobial Potency

Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a precursor to the antibiotic drug linezolid, involved the synthesis of new compounds with potential antimicrobial activity. These compounds showed promising activity against both bacterial and fungal strains, with certain derivatives exhibiting potent antimicrobial activity in the MIC range of 6.25–25.0 µg/mL. This study highlights the broad spectrum of antimicrobial activity associated with morpholinoaniline derivatives, suggesting their usefulness in developing new antimicrobial agents (Janakiramudu et al., 2017).

Molecular Docking Studies

Molecular docking studies on compounds derived from 3-fluoro-4-morpholinoaniline with topoisomerase II gyrase A revealed good binding affinities and the formation of hydrogen bonds at the active enzyme site. This suggests that morpholinoaniline derivatives could be effectively designed to target specific enzymes, offering insights into the development of enzyme inhibitors based on morpholine derivatives (Janakiramudu et al., 2017).

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine involves the modification of specific cysteine residues in proteins, leading to changes in their conformation and activity.

properties

IUPAC Name |

4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O5S/c12-11(13,14)22(19,20)8-1-2-9(10(7-8)16(17)18)15-3-5-21-6-4-15/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWXYEGVVKNRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

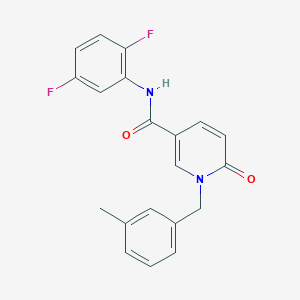

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)

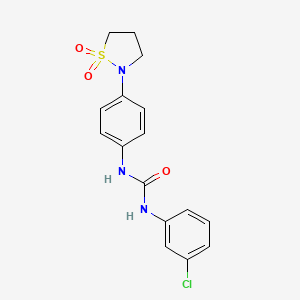

![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)

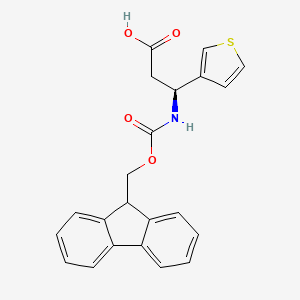

![N-(4-cyanophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659610.png)

![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)

![5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659619.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)